N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide
Description
The compound N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a Z-configured benzylidene substituent at position 3. The phenylacetamide group at position 3 contributes to its structural diversity and may influence pharmacokinetic properties like solubility and receptor binding .
Properties
IUPAC Name |
N-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-18(10-13-6-2-1-3-7-13)22-23-19(25)17(27-20(23)26)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,11-12,25H,10H2,(H,22,24)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMTIRBVHEBKQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles using elevated temperatures and Brønsted or Lewis acids . The indole derivative is then reacted with thiazolidinone and phenylacetamide precursors under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis and subsequent reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions.
Reduction: The thiazolidinone ring can be reduced to form different derivatives.
Substitution: The phenylacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
Overview
Research has demonstrated that derivatives of thiazolidinone, including N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide, exhibit considerable antibacterial properties. A study evaluated a series of 3-amino derivatives, revealing substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics like ampicillin and streptomycin .
Case Study: Antibacterial Efficacy
In a comparative study, the compound exhibited minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 µM against various bacterial strains. The most effective derivative showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli .
Data Table: Antibacterial Activity
| Compound ID | Bacteria Type | MIC (µM) | MBC (µM) |
|---|---|---|---|
| 5d | S. aureus | 37.9 | 57.8 |
| 5g | E. coli | 50.0 | 80.0 |
| 5k | P. aeruginosa | 60.0 | 90.0 |
Overview
The compound has also been identified as a potential antineoplastic agent. Its structural components allow it to interact with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics.
Case Study: Antitumor Activity
A series of experiments demonstrated that related thiazolidinone compounds inhibited tumor cell proliferation in vitro. Specifically, compounds containing the indole moiety were shown to induce apoptosis in cancer cell lines, suggesting a mechanism through which they may exert their anticancer effects .
Data Table: Antitumor Efficacy
| Compound ID | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| FX1 | HeLa | 15.0 |
| FX2 | MCF7 | 20.5 |
| FX3 | A549 | 18.0 |
Biochemical Pathways
The mechanism by which this compound exerts its effects involves dual inhibition of cyclooxygenase enzymes (COX) and lipoxygenase pathways (LOX). These pathways are critical in inflammatory processes and cancer progression .
Research Findings
Studies indicate that the compound acts as a dual inhibitor of COX and LOX enzymes, which are often overexpressed in various cancers . This dual action not only aids in reducing inflammation but also hinders tumor growth.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes . The thiazolidinone ring may also contribute to its biological activity by interacting with different molecular targets.
Comparison with Similar Compounds
Core Structural Variations
The target compound shares the 2-sulfanylidene-4-oxo-1,3-thiazolidin-5-ylidene scaffold with several analogues. Key structural differences lie in the substituents at positions 3 and 5:
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core fused with an indole moiety, which is known for its pharmacological potential. The structural formula is represented as follows:
This structure allows for interactions with various biological targets, contributing to its therapeutic effects.
Overview
Research has demonstrated that derivatives of thiazolidinones exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been evaluated alongside other derivatives for its efficacy.
Case Studies
-
Antibacterial Efficacy : A study synthesized several derivatives and assessed their antibacterial activity. The compound showed minimal inhibitory concentration (MIC) values ranging from 37.9 to 113.8 μM against sensitive strains like Staphylococcus aureus and lower activity against resistant strains such as E. coli and Pseudomonas aeruginosa .
Compound MIC (μM) MBC (μM) Activity Level 5d 37.9 57.8 High 5g 50.0 80.0 Moderate 5k 100.0 150.0 Low - Mechanism of Action : The antimicrobial effect is believed to stem from the compound's ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival .
Antifungal Activity
The compound has also been evaluated for antifungal properties, showing promising results against various fungal strains.
Antifungal Efficacy
In comparative studies, the compound exhibited MIC values indicating effective antifungal action:
| Compound | MIC (μM) | MFC (μM) |
|---|---|---|
| 5f | 2.31 | 3.67 |
| 4i | 4.00 | 8.01 |
The presence of specific substituents on the thiazolidinone core appears to enhance antifungal activity, suggesting a structure-activity relationship that warrants further investigation .
Overview
Thiazolidinone derivatives have been recognized for their anticancer properties, with studies indicating that they can induce apoptosis in cancer cells.
Research Findings
A review highlighted the anticancer potential of rhodanines (a subclass of thiazolidinones), noting their ability to inhibit tumor growth in various cancer cell lines . The mechanism involves modulation of key signaling pathways associated with cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-[(5Z)-5-[(1H-indol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Condensation : Reacting 1H-indole-3-carbaldehyde with a thiazolidinone precursor (e.g., 2-sulfanylidene-1,3-thiazolidin-4-one) under reflux in solvents like ethanol or acetic acid to form the (Z)-configured Schiff base.
Acylation : Introducing the 2-phenylacetamide moiety via coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF.
Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Q. How is the molecular structure of this compound characterized?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration of the methylidene group) and purity. Key signals include indole NH (~10-12 ppm) and thiazolidinone carbonyl (~170 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular formula (e.g., C₂₁H₁₆N₃O₂S₂).
- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between thioxo groups) .
Q. What preliminary biological activities have been reported for this compound?
- Methodology :
- In Vitro Assays :
- Enzyme Inhibition : IC₅₀ determination against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorometric assays.
- Antimicrobial Testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) with zone-of-inhibition measurements.
- Molecular Docking : AutoDock Vina to predict binding modes to protein targets (e.g., EGFR kinase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and stereoselectivity?
- Methodology :
- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. protic (ethanol, acetic acid) solvents to stabilize intermediates.
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) to accelerate Schiff base formation.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during acylation.
- Data Analysis : Design-of-experiment (DoE) software (e.g., JMP) to model interactions between variables (yield improved from 45% to 72% in one study) .
Q. What structure-activity relationship (SAR) strategies are used to enhance biological potency?
- Methodology :
-
Analog Synthesis : Modify substituents on the indole (e.g., 5-chloro vs. 5-methoxy) or phenylacetamide groups.
-
Biological Testing : Compare IC₅₀ values across analogs (see Table 1).
-
Computational QSAR : Gaussian-based DFT calculations correlate electronic properties (e.g., HOMO-LUMO gap) with activity .
Table 1 : SAR of Key Analogs
Compound Modification Biological Activity (IC₅₀, μM) Key Finding 5-Chloro-indole derivative COX-2: 0.85 ± 0.12 Enhanced selectivity vs. COX-1 4-Fluoro-phenylacetamide EGFR: 1.32 ± 0.21 Improved lipophilicity (logP: 3.7)
Q. How can researchers resolve contradictions in spectral or crystallographic data?
- Methodology :
- 2D NMR : NOESY confirms Z-configuration by correlating indole NH with thiazolidinone protons.
- Twinned Crystals : Use SHELXL’s TWIN command to refine challenging datasets (e.g., pseudo-merohedral twinning) .
- Validation Tools : CheckCIF/PLATON to identify crystallographic outliers (e.g., unreasonable displacement parameters) .
Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?
- Methodology :
- Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to resolve binding sites (PDB deposition recommended) .
- Mutagenesis : Site-directed mutations (e.g., Ser530Ala in COX-2) to validate interaction hypotheses .
Q. How can computational methods elucidate reaction mechanisms for derivative synthesis?
- Methodology :
- DFT Calculations : Gaussian 16 to model transition states (e.g., Schiff base formation energy barrier: ~25 kcal/mol).
- MD Simulations : GROMACS to simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF solvation shells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
